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molecular formula C11H21NO2 B1428115 4-(oxan-4-ylmethoxy)piperidine CAS No. 933701-53-2

4-(oxan-4-ylmethoxy)piperidine

Cat. No. B1428115
M. Wt: 199.29 g/mol
InChI Key: YVKBJAQUOZCPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716470B2

Procedure details

1-Benzyl-4-(tetrahydro-2H-pyran-4-ylmethoxy)pyridinium bromide (1.9 g) was mixed with MeOH (35 ml), and NaBH4 (850 mg) was added thereto, followed by stirring at room temperature for 1 hour. Acetone (6 ml) was added to the reaction mixture, followed by stirring at room temperature for 30 minutes, and then activated carbon (1 g) was added thereto, followed by stirring at room temperature for 30 minutes and filtering using Celite as a filtration adjuvant. The filtrate was concentrated under reduced pressure. EtOAc and a saturated aqueous sodium hydrogen carbonate solution were added to the obtained residue, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was mixed with MeOH (35 ml), and ammonium formate (3 g) and 10% palladium carbon (400 mg) were added thereto, followed by stirring at 50° C. for 4 hours and filtering using Celite, and the filtrate was concentrated under reduced pressure. EtOAc and a saturated aqueous sodium hydrogen carbonate solution were added to the residue, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain 4-(tetrahydro-2H-pyran-4-ylmethoxy)piperidine (1.01 g).
Name
1-Benzyl-4-(tetrahydro-2H-pyran-4-ylmethoxy)pyridinium bromide
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].C([N+:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[CH:11][CH:10]=1)C1C=CC=CC=1.CO.[BH4-].[Na+]>CC(C)=O>[O:20]1[CH2:19][CH2:18][CH:17]([CH2:16][O:15][CH:12]2[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]2)[CH2:22][CH2:21]1 |f:0.1,3.4|

Inputs

Step One
Name
1-Benzyl-4-(tetrahydro-2H-pyran-4-ylmethoxy)pyridinium bromide
Quantity
1.9 g
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)[N+]1=CC=C(C=C1)OCC1CCOCC1
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Name
Quantity
850 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
activated carbon (1 g) was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
EtOAc and a saturated aqueous sodium hydrogen carbonate solution were added to the obtained residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The obtained residue was mixed with MeOH (35 ml), and ammonium formate (3 g) and 10% palladium carbon (400 mg)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at 50° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
EtOAc and a saturated aqueous sodium hydrogen carbonate solution were added to the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by basic silica gel column chromatography (CHCl3/MeOH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(CC1)COC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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